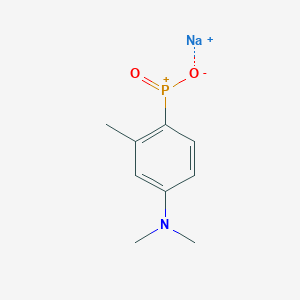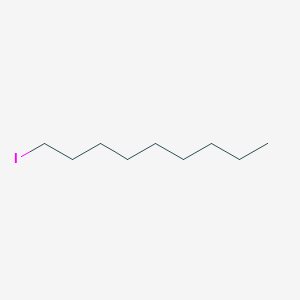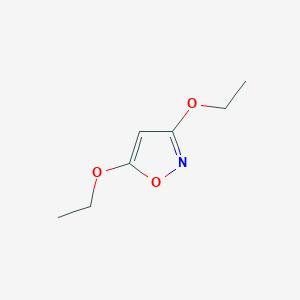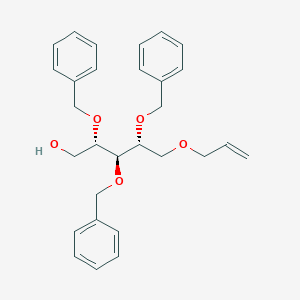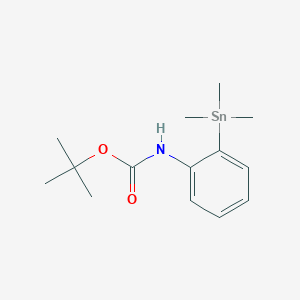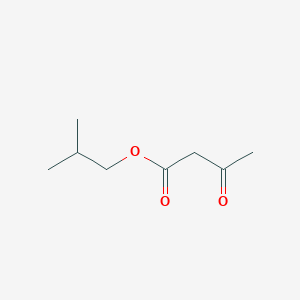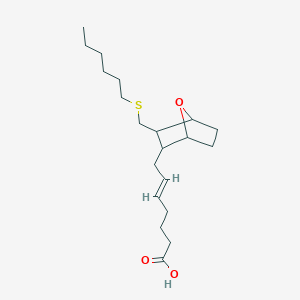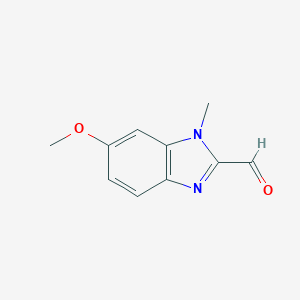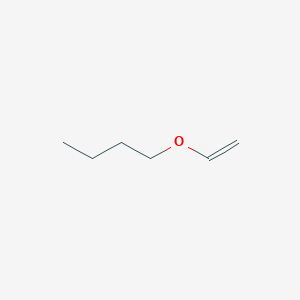
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide (DTAO) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DTAO is a versatile compound that can be synthesized using various methods, and its unique chemical properties make it an attractive candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been suggested that 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide may exert its antitumor effects by inhibiting the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has a low toxicity profile and is well-tolerated in vivo. It has been found to have no significant effects on body weight, food intake, or organ weight in animal studies. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to have no significant effects on liver and kidney function, as well as on hematological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is its versatility, as it can be synthesized using various methods and can be used in a wide range of applications. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has a high degree of purity, making it suitable for use in laboratory experiments. However, one limitation of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is its low solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several potential future directions for research on 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. One area of interest is the development of novel 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide derivatives with improved properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide can be synthesized using a variety of methods, including the reaction of diphenylamine with sodium azide, followed by oxidation with hydrogen peroxide. The reaction yields 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide with a high degree of purity, making it suitable for use in various applications. Other methods of synthesis include the reaction of diphenylamine with nitrous acid, and the reaction of diphenylamine with triethylamine and sodium nitrite.
Applications De Recherche Scientifique
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to possess antioxidant properties, which make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
114263-91-1 |
|---|---|
Nom du produit |
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide |
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
1-oxido-3,4-diphenyltriazol-1-ium |
InChI |
InChI=1S/C14H11N3O/c18-16-11-14(12-7-3-1-4-8-12)17(15-16)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
NUANCZXBBJMKOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-] |
Synonymes |
1,5-Diphenyl-1H-1,2,3-triazole 3-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



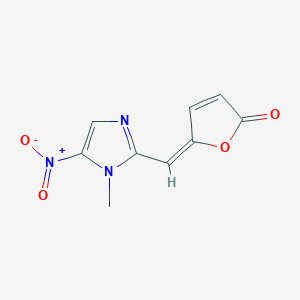
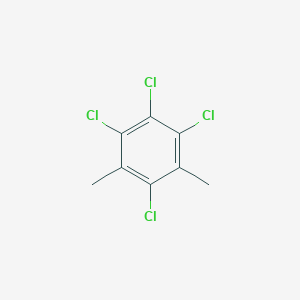

![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
